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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of GSK1838705A
against other notable kinase inhibitors targeting similar pathways. The information is compiled
from publicly available experimental data to offer an objective resource for research and
development in oncology and related fields.

Executive Summary

GSK1838705A is a potent small-molecule inhibitor targeting the Insulin-like Growth Factor-1
Receptor (IGF-1R) and the Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] It also demonstrates
strong inhibition of the Insulin Receptor (IR).[1][2][3][4] This dual-targeting capability positions
GSK1838705A as a compound of interest in cancers driven by these signaling pathways. This
guide presents a comparative analysis of its kinase selectivity against other inhibitors targeting
IGF-1R and ALK, supported by quantitative data and detailed experimental protocols.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential off-target effects. The following tables summarize the inhibitory activity (IC50) of
GSK1838705A and selected alternative inhibitors against their primary targets and a broader
panel of kinases.

Table 1: Potency against Primary Targets
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Inhibitor Primary Target(s) IC50 (nM)
GSK1838705A IGF-1R 2.0[1][2][3114]
IR 1.6[1][2][3][4]

ALK 0.5[1][2][3][4]

Linsitinib (OSI-906) IGF-1R 35[5][6][7]

IR 75[5][6][7]

Crizotinib ALK 3.9

Ceritinib ALK 0.2

Alectinib ALK 1.9[8]

Table 2: Selectivity Profile of GSK1838705A Against a Panel of Kinases
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Kinase GSK1838705A IC50 (nM)
IGF-1R 2.0[1][2][3][4]
IR 1.6[1][2][3]4]
ALK 0.5[1][2][3][4]
Abl >10,000
Aktl >10,000
Aurora A >10,000
CDK2/cyclin A >10,000
EGFR >10,000
FGFR1 >10,000
FLT1 (VEGFR1) >10,000
JAK2 >10,000
KDR (VEGFR2) >10,000

Met >10,000
PDGFRp >10,000
PI3Ka >10,000

Src >10,000

Note: The broader kinome scan data for GSK1838705A indicates weak or no inhibition against
a large panel of other kinases, with most IC50 values being greater than 1 pM.

Table 3: Comparative Selectivity of Alternative Kinase Inhibitors
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Off-Target Kinases

Kinome Scan

Inhibitor Primary Target(s) with Significant
S Summary
Inhibition (IC50 nM)
At 1 pM, no significant
o inhibition (>50%) of 88
Linsitinib IGF-1R, IR IRR (~75) ]
other kinases was
observed.[9]
Highly selective for
Crizotinib ALK, MET, ROS1 ALK, MET, and ROS1.
[10]
Potent ALK inhibitor
o IGF-1R (8), INSR (7), with some activity
Ceritinib ALK )
STK22D (23)[11] against IGF-1R and
INSR.
o LTK (£10), GAK (<10) Highly selective for
Alectinib ALK

[1]

ALK.[1]

Note: Direct comparison of kinome scan data is challenging due to variations in the kinase

panels and reporting formats used in different studies.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by GSK1838705A.
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Figure 1: IGF-1R Signaling Pathway and Inhibition by GSK1838705A.
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Figure 2: ALK Signaling Pathway and Inhibition by GSK1838705A.
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Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay (for IC50 determination)

This assay is a common method for determining the potency of kinase inhibitors.

Principle: The HTRF assay is based on Forster Resonance Energy Transfer (FRET) between a
donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). In a
kinase assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled
anti-phospho-specific antibody and a streptavidin-conjugated acceptor are then added. When
the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor
and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent
phosphorylation, leading to a decrease in the FRET signal.

Materials:

Kinase of interest (e.g., recombinant IGF-1R, ALK)
 Biotinylated substrate peptide
e ATP

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

e Test compound (e.g., GSK1838705A) dissolved in DMSO
 HTRF Detection Reagents:

o Europium-labeled anti-phospho-specific antibody

o Streptavidin-XL665 (or other suitable acceptor)

¢ HTRF Detection Buffer
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o 384-well low-volume microplates
o HTRF-compatible plate reader
Procedure:

o Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute
the compound solutions in the kinase assay buffer.

¢ Kinase Reaction:

[e]

Add 2 pL of the diluted compound solution to the wells of a 384-well plate.

o

Add 4 pL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

[¢]

Incubate for 15 minutes at room temperature.

[¢]

Initiate the kinase reaction by adding 4 pL of a solution containing ATP and the biotinylated
substrate (pre-diluted in kinase assay buffer).

o

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
» Detection:

o Stop the kinase reaction by adding 10 pL of the HTRF detection buffer containing the
Europium-labeled antibody and streptavidin-acceptor.

o Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

o Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the
fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the
acceptor).

e Data Analysis:

o Calculate the ratio of the acceptor signal to the donor signal and normalize the data to
controls (0% inhibition with DMSO, 100% inhibition with a potent, known inhibitor or no
enzyme).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Plot the normalized response versus the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Read Plate
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Click to download full resolution via product page

Figure 3: Experimental Workflow for the HTRF Kinase Assay.

Radiometric Filter Binding Assay (for Ki determination)

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate
from [y-32P]ATP or [y-33P]ATP into a substrate.

Principle: A kinase phosphorylates a substrate using radiolabeled ATP. The reaction mixture is
then spotted onto a filter membrane (e.g., phosphocellulose) that binds the substrate.
Unincorporated radiolabeled ATP is washed away. The amount of radioactivity remaining on the
filter, which is proportional to the kinase activity, is then quantified. An inhibitor will reduce the
amount of incorporated radioactivity.

Materials:

Kinase of interest

e Substrate (protein or peptide)

e [y-P]ATP or [y-3P]ATP

o Non-radiolabeled ATP

¢ Kinase reaction buffer

e Test compound in DMSO

o Phosphocellulose filter paper or plates

e Wash buffer (e.g., 75 mM phosphoric acid)
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« Scintillation fluid or a phosphorimager
Procedure:
o Reaction Setup:

o Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

o Add the test compound at various concentrations (or DMSO for control).

o Pre-incubate the mixture for a short period.
« Initiate Reaction: Start the reaction by adding a mixture of non-radiolabeled and [y-32P]ATP.
 Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
e Stopping the Reaction and Binding:

o Spot a portion of the reaction mixture onto the phosphocellulose filter paper.

o Immediately immerse the filter paper in the wash buffer to stop the reaction and precipitate
the substrate.

e Washing: Wash the filter papers multiple times with the wash buffer to remove
unincorporated [y-32P]ATP.

e Quantification:
o Dry the filter papers.

o Measure the radioactivity on each filter spot using a scintillation counter (after adding
scintillation fluid) or a phosphorimager.

o Data Analysis:
o Determine the amount of phosphate incorporated into the substrate.

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control.
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o Determine the Ki value using appropriate enzyme kinetic models (e.g., Cheng-Prusoff
equation if the inhibition is competitive with ATP).

Conclusion

GSK1838705A is a highly potent inhibitor of IGF-1R, IR, and ALK, demonstrating significant
selectivity over a wide range of other kinases. This profile suggests a focused mechanism of
action with the potential for reduced off-target effects compared to less selective inhibitors. The
comparative data presented in this guide, alongside the detailed experimental protocols,
provides a valuable resource for researchers evaluating GSK1838705A and other inhibitors for
their specific research applications. The choice of an appropriate inhibitor will depend on the
desired target profile, the need to avoid specific off-targets, and the context of the biological
system under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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